molecular formula C11H13NOS B14712517 4-Methyl-2-phenyl-5,6-dihydro-1,3-thiazin-4-ol CAS No. 21977-89-9

4-Methyl-2-phenyl-5,6-dihydro-1,3-thiazin-4-ol

Katalognummer: B14712517
CAS-Nummer: 21977-89-9
Molekulargewicht: 207.29 g/mol
InChI-Schlüssel: GHTSMULUQYKHOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2-phenyl-5,6-dihydro-1,3-thiazin-4-ol is a heterocyclic compound that contains a thiazine ring Thiazine rings are known for their diverse biological activities and are found in various natural and synthetic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenyl-5,6-dihydro-1,3-thiazin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted ketone with a thioamide in the presence of a base, such as potassium hydroxide, in an ethanol solvent. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-phenyl-5,6-dihydro-1,3-thiazin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine or tetrahydrothiazine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazine and tetrahydrothiazine derivatives.

    Substitution: Various substituted thiazine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-phenyl-5,6-dihydro-1,3-thiazin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Methyl-2-phenyl-5,6-dihydro-1,3-thiazin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazole: A related heterocyclic compound with a similar ring structure but different substituents.

    Benzothiazole: Contains a fused benzene and thiazole ring, exhibiting different chemical properties.

    Thiazolidine: A saturated analog of thiazine with different reactivity.

Uniqueness

4-Methyl-2-phenyl-5,6-dihydro-1,3-thiazin-4-ol is unique due to its specific substituents and the presence of a hydroxyl group on the thiazine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other thiazine derivatives.

Eigenschaften

CAS-Nummer

21977-89-9

Molekularformel

C11H13NOS

Molekulargewicht

207.29 g/mol

IUPAC-Name

4-methyl-2-phenyl-5,6-dihydro-1,3-thiazin-4-ol

InChI

InChI=1S/C11H13NOS/c1-11(13)7-8-14-10(12-11)9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3

InChI-Schlüssel

GHTSMULUQYKHOI-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCSC(=N1)C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.